An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate (CAS 80370-42-9)
An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate (CAS 80370-42-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-formyl-3-oxopropanoate, with the CAS registry number 80370-42-9, is a highly reactive trifunctional organic compound. Its unique structure, incorporating an ester, a ketone, and a formyl group, makes it a valuable and versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the synthesis of heterocyclic compounds and as a key intermediate in the pharmaceutical industry. Notably, it plays a crucial role in the synthesis of Regadenoson, a coronary vasodilator. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
Ethyl 2-formyl-3-oxopropanoate is a colorless to pale yellow liquid at room temperature, often with a pungent odor characteristic of esters and carbonyl compounds.[1] It is soluble in many organic solvents but has limited solubility in water.
Table 1: Physicochemical Properties of Ethyl 2-formyl-3-oxopropanoate
| Property | Value | Source |
| CAS Number | 80370-42-9 | [1][2] |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| IUPAC Name | ethyl 2-formyl-3-oxopropanoate | [3] |
| Synonyms | Ethyl diformylacetate, (Ethoxycarbonyl)malonaldehyde | [4] |
| Boiling Point | 32 °C at 0.3 mmHg | [2][4] |
| Density | 1.143 g/cm³ | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis of Ethyl 2-formyl-3-oxopropanoate
A common and effective method for the synthesis of ethyl 2-formyl-3-oxopropanoate is the formylation of ethyl 3,3-diethoxypropionate using ethyl formate in the presence of a strong base like potassium tert-butoxide.[5]
Experimental Protocol: Formylation of Ethyl 3,3-diethoxypropionate
This protocol is adapted from a known synthetic route.[5][6]
Materials:
-
Ethyl 3,3-diethoxypropionate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl formate
-
Potassium tert-butoxide (tBuOK), 1M solution in THF
-
Hydrochloric acid (HCl), 6N
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve ethyl 3,3-diethoxypropionate (1 equivalent) in anhydrous THF.
-
Add ethyl formate (4 equivalents) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1M solution of potassium tert-butoxide in THF (2.2 equivalents) via an addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. The solution will turn a dark orange color.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, then continue stirring for another 18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove a significant portion of the solvent.
-
Cool the remaining brownish solution in an ice bath and adjust the pH to 3 by the slow addition of 6N hydrochloric acid, keeping the internal temperature below 20 °C. A bright yellow suspension will form.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Further concentrate the mixture in vacuo at room temperature.
-
Add water to dissolve any remaining solids, followed by the addition of ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-formyl-3-oxopropanoate as a yellow oil.
Diagram 1: Synthesis of Ethyl 2-formyl-3-oxopropanoate
Caption: Synthetic pathway for Ethyl 2-formyl-3-oxopropanoate.
Applications in Pharmaceutical Synthesis
Ethyl 2-formyl-3-oxopropanoate is a crucial intermediate in the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical agents.[1] Its ability to undergo cyclocondensation reactions makes it particularly useful.
Synthesis of Pyrazole Derivatives and Regadenoson
A significant application of ethyl 2-formyl-3-oxopropanoate is in the synthesis of pyrazole derivatives. This is exemplified in the production of Regadenoson, a selective A₂A adenosine receptor agonist used as a coronary vasodilator in cardiac stress testing.[7]
In the synthesis of Regadenoson, 2-hydrazinoadenine is cyclized with ethyl 2-formyl-3-oxopropionate to form the key pyrazole intermediate.[7] This pyrazole derivative then undergoes further functionalization to yield the final active pharmaceutical ingredient.
Diagram 2: Role in Regadenoson Synthesis
Caption: Synthesis of Regadenoson from Ethyl 2-formyl-3-oxopropanoate.
Experimental Protocol: Cyclization to Pyrazole Intermediate
The following is a generalized protocol based on the known reactivity for the synthesis of pyrazole derivatives.[7][8][9]
Materials:
-
2-Hydrazinoadenine
-
Ethyl 2-formyl-3-oxopropanoate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 2-hydrazinoadenine (1 equivalent) in a mixture of ethanol and acetic acid.
-
Add ethyl 2-formyl-3-oxopropanoate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pyrazole intermediate.
-
Further purification can be achieved by recrystallization if necessary.
Other Synthetic Applications
The reactivity of ethyl 2-formyl-3-oxopropanoate also allows for its use in the synthesis of other heterocyclic systems, such as pyridines, through multicomponent reactions like the Hantzsch pyridine synthesis, although specific protocols are less commonly documented.[4]
Safety and Handling
Ethyl 2-formyl-3-oxopropanoate is an irritant and may cause skin and eye irritation.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
Ethyl 2-formyl-3-oxopropanoate is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its ability to participate in the construction of complex heterocyclic scaffolds, such as the pyrazole core of Regadenoson, highlights its importance for drug development professionals. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.
Please note: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always consult the relevant safety data sheets before handling any chemicals.
References
- 1. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]
- 2. WO2016126734A1 - Process of making regadenoson and novel polymorph thereof - Google Patents [patents.google.com]
- 3. Ethyl 2-formyl-3-oxopropanoate | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanoicacid,2-formyl-3-oxo-,ethylester | 80370-42-9 [chemicalbook.com]
- 5. Synthesis routes of Ethyl 3,3-diethoxypropionate [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Regadenoson [cjph.com.cn]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chim.it [chim.it]
